3-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
3-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a compound that belongs to the class of thiazolo[5,4-B]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused to a pyridine ring, which is further connected to a benzamide moiety. This unique structure contributes to its various chemical and biological properties.
Preparation Methods
The synthesis of 3-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves several steps. One common method starts with the preparation of the thiazolo[5,4-B]pyridine core. This can be achieved through the cyclization of appropriate pyridine derivatives with thioamide precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine can yield the desired thiazolo[5,4-B]pyridine scaffold .
Once the thiazolo[5,4-B]pyridine core is synthesized, it can be further functionalized to introduce the benzamide group. This typically involves the reaction of the thiazolo[5,4-B]pyridine intermediate with a benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the formation of the amide bond .
Chemical Reactions Analysis
3-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically target the methyl group or other susceptible sites on the molecule.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group in the benzamide moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions on the thiazole or pyridine rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Industry: The compound’s chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. One of the primary targets is phosphoinositide 3-kinase (PI3K), an enzyme involved in the PI3K/AKT signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival .
The compound binds to the active site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
3-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can be compared with other thiazolo[5,4-B]pyridine derivatives. Some similar compounds include:
2-(Pyridin-2-yl)thiazolo[5,4-B]pyridine: This compound shares the thiazolo[5,4-B]pyridine core but lacks the benzamide group.
Thiazolo[5,4-B]pyridine-2-carbonitrile: This derivative includes a cyano group instead of the benzamide moiety.
Thiazolo[5,4-B]pyridine-2-sulfonamide: This compound features a sulfonamide group and has been identified as a potent inhibitor of various enzymes, including PI3K.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H15N3OS |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N3OS/c1-13-5-2-6-14(11-13)18(24)22-16-8-3-7-15(12-16)19-23-17-9-4-10-21-20(17)25-19/h2-12H,1H3,(H,22,24) |
InChI Key |
AXQOSZIKTMJIRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
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